molecular formula C23H20N2O3 B11274646 3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11274646
M. Wt: 372.4 g/mol
InChI Key: QMORHEOMWDMUOM-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrrole ring, a phenyl group, a methoxyphenyl group, and a pyridinylmethyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through multi-step organic synthesis. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-(4-methoxyphenyl)-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

4-hydroxy-3-(4-methoxyphenyl)-2-phenyl-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H20N2O3/c1-28-19-11-9-17(10-12-19)20-21(18-7-3-2-4-8-18)25(23(27)22(20)26)15-16-6-5-13-24-14-16/h2-14,21,26H,15H2,1H3

InChI Key

QMORHEOMWDMUOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3)CC4=CN=CC=C4)O

Origin of Product

United States

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